molecular formula C8H17ClN2O2 B1380082 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride CAS No. 1461704-79-9

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

Cat. No.: B1380082
CAS No.: 1461704-79-9
M. Wt: 208.68 g/mol
InChI Key: SRTBSMBDEGERMG-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a methoxyethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Attachment of the Methoxyethanone Moiety: This step involves the reaction of the piperidine derivative with a methoxyethanone precursor under suitable conditions, such as in the presence of a base or acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyethanone moiety, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the methoxyethanone moiety to form corresponding alcohols and acids.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions such as temperature, solvent, and reaction time being optimized for each specific reaction.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in biochemical studies.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can be compared with other similar compounds, such as:

    3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one hydrochloride: This compound has a similar piperidine ring structure but differs in the presence of a dihydropyrazinone moiety.

    Linagliptin: A compound with a piperidine ring and amino group, used as a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes.

    Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar piperidine ring structure, used for glycemic control in diabetes.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBSMBDEGERMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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